REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:16])[NH:4][C:5]1[S:6][CH:7]=[C:8]([CH2:10][C:11]([O:13]CC)=[O:12])[N:9]=1.[OH-].[K+]>CO.O>[CH3:1][NH:2][C:3](=[O:16])[NH:4][C:5]1[S:6][CH:7]=[C:8]([CH2:10][C:11]([OH:13])=[O:12])[N:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
CNC(NC=1SC=C(N1)CC(=O)OCC)=O
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
52.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
with stirring at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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the solution was stirred for overnight at the same temperature
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Duration
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8 (± 8) h
|
Type
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DISTILLATION
|
Details
|
methanol was distilled off
|
Type
|
WASH
|
Details
|
The remaining aqueous layer was washed with ethyl acetate
|
Type
|
ADDITION
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Details
|
1 N hydrochloric acid (52.7 ml.) was added
|
Type
|
TEMPERATURE
|
Details
|
under ice-cooling
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(NC=1SC=C(N1)CC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |